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Compound of Interest

Compound Name: 3-Methyl-1-nonyn-3-ol

Cat. No.: B1597378

An In-Depth Technical Guide to 3-Methyl-1-nonyn-3-ol for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource on 3-Methyl-1-nonyn-3-ol, tailored
for researchers, scientists, and professionals in drug development. It moves beyond basic data
to provide mechanistic insights, practical methodologies, and contextual applications, ensuring
a thorough understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical
Properties

3-Methyl-1-nonyn-3-ol is a tertiary propargylic alcohol characterized by a nine-carbon
backbone, a terminal alkyne group, and a hydroxyl group attached to a tertiary carbon. Its
structure combines the reactivity of an alcohol and a terminal alkyne, making it a valuable
building block in organic synthesis.

The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[1][2] Its fundamental properties
are summarized below.
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Property Value Source
Molecular Formula C10H180 [L1121[31[4115]
Molecular Weight 154.25 g/mol [11[2][3]1[5]16]
CAS Number 5430-01-3 [1][21[5]
Appearance Colorless liquid [31[7]

Odor Mild, sweet [7]

Insoluble in water; soluble in

Solubility organic solvents like ethanol [7]
and ether.

Hydrogen Bond Donor Count 1 [1]

Canonical SMILES CCCcCcCcCc(Cc)(c#e)o [1][2]
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InChiKey N RKTR [215]
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Synthesis Pathway: Nucleophilic Acetylide Addition

The most direct and industrially scalable synthesis of 3-Methyl-1-nonyn-3-ol relies on the
nucleophilic addition of an acetylide to a ketone. This classic Grignard-type reaction offers high
yields and specificity.

Mechanistic Rationale

The synthesis involves the deprotonation of a terminal alkyne, such as acetylene, to form a
potent nucleophile (acetylide). This acetylide then attacks the electrophilic carbonyl carbon of a
ketone, in this case, 2-octanone. The choice of a Grignard reagent (e.g., ethynylmagnesium
bromide) is common for generating the acetylide in situ. The subsequent acidic workup
protonates the resulting alkoxide to yield the final tertiary alcohol. This method is favored for its
robustness and the ready availability of starting materials.

Experimental Protocol: Synthesis of 3-Methyl-1-nonyn-3-
ol
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» Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a dropping
funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium
bromide (typically 0.5 M in THF).

e Nucleophilic Addition: 2-Octanone, dissolved in anhydrous THF, is added dropwise to the
Grignard reagent at 0°C to control the exothermic reaction. The mixture is then allowed to
warm to room temperature and stirred for several hours to ensure complete reaction.

e Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous
solution of ammonium chloride (NH4ClI). This step protonates the alkoxide intermediate and
neutralizes the excess Grignard reagent.

o Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times
with diethyl ether or ethyl acetate.

 Purification: The combined organic extracts are washed with brine, dried over anhydrous
sodium sulfate (Na2S0a), filtered, and concentrated under reduced pressure. The crude
product is then purified by vacuum distillation or column chromatography to yield pure 3-
Methyl-1-nonyn-3-ol.

Synthesis Workflow Diagram

Starting Materials
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4. Purification
(Vacuum Distillation)

3-Methyl-1-nonyn-3-ol
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Caption: Grignard reaction workflow for synthesizing 3-Methyl-1-nonyn-3-ol.
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Spectroscopic Characterization

Structural confirmation of 3-Methyl-1-nonyn-3-ol is achieved through standard spectroscopic
methods. The NIST WebBook and other databases confirm the availability of mass
spectrometry and IR spectra for this compound.[5]

e Infrared (IR) Spectroscopy:

o O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm™1,
characteristic of the alcohol hydroxyl group.

o =C-H Stretch: A sharp, distinct peak should appear around 3300 cm~1, indicating the
terminal alkyne C-H bond.

o C=C Stretch: A weak to medium absorption will be present in the 2100-2200 cm~1 range,
corresponding to the carbon-carbon triple bond.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Key signals include a singlet for the acetylenic proton (=C-H) typically around 6
2.0-3.0 ppm, a singlet for the methyl group protons (-CHs) attached to the carbinol carbon,
and multiplets for the hexyl chain protons. The hydroxyl proton (-OH) will appear as a
broad singlet whose chemical shift is concentration-dependent.

o 183C NMR: The spectrum will show two distinct signals for the alkyne carbons (sp-
hybridized) in the & 65-90 ppm range. The quaternary carbon bearing the hydroxyl and
methyl groups will also be identifiable.

e Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can
be used to confirm the molecular weight and analyze fragmentation patterns to further
validate the structure.[5]

Applications in Drug Discovery and Organic
Synthesis

3-Methyl-1-nonyn-3-ol serves as a versatile intermediate in several fields.
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Intermediate for Complex Syntheses

The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent
reactions. The terminal alkyne can undergo Sonogashira coupling, click chemistry, or further
nucleophilic additions. The tertiary alcohol can be used as a protecting group or be eliminated
to form an enyne, a conjugated system valuable in materials science and natural product
synthesis.

Role in Fragrance and Pharmaceutical Industries

This compound is utilized as a fragrance ingredient, valued for its mild, sweet scent.[7] In the
pharmaceutical sector, it acts as a building block for more complex molecules.[7] The propargyl
alcohol motif is a key structural element in many biologically active compounds.

The "Magic Methyl" Context

The methyl group at the C3 position is not merely a structural component; it has significant
implications for drug design. The introduction of a methyl group, often termed the "magic
methyl" effect, can profoundly influence a molecule's properties.[8][9]

» Pharmacokinetic Impact: A methyl group can block metabolic soft spots, preventing oxidation
by cytochrome P450 enzymes and thereby increasing the molecule's metabolic stability and
half-life.[9]

e Pharmacodynamic Impact: The methyl group adds steric bulk, which can enhance binding
affinity and selectivity for a target receptor by promoting a specific, more favorable
conformation.[9] It also increases lipophilicity, which can improve membrane permeability
and oral bioavailability.[10]

The presence of the methyl group in 3-Methyl-1-nonyn-3-ol makes it an attractive starting
point for lead optimization campaigns where fine-tuning these properties is critical.

Safety and Handling

3-Methyl-1-nonyn-3-ol is considered a flammable liquid and may cause skin and eye irritation.
[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective
equipment (PPE), including gloves and safety glasses, must be worn. Store the compound
away from heat and sources of ignition.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Molecular weight and formula of 3-Methyl-1-nonyn-3-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597378#molecular-weight-and-formula-of-3-methyl-
1-nonyn-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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